Hardwickiic acid
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Overview
Description
Hardwickiic acid is a naturally occurring diterpenoid compound primarily isolated from the stembark of Croton sylvaticus and Copaifera pubiflora . It is known for its diverse biological activities, including antimicrobial, antifungal, and antinociceptive properties . The molecular formula of this compound is C20H28O3, and it has a complex structure with multiple stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hardwickiic acid involves several steps, starting from simpler diterpenoid precursors. One common synthetic route includes the cyclization of a suitable precursor followed by functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as the stembark of Croton sylvaticus and Copaifera pubiflora . The extraction process includes solvent extraction, followed by purification steps like chromatography to isolate the pure compound. Advances in biotechnological methods, such as microbial transformation, have also been explored to produce this compound and its derivatives .
Chemical Reactions Analysis
Types of Reactions
Hardwickiic acid undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting carboxylic acids to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule, enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include hydroxylated and reduced derivatives of this compound, which often exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Medicine: Shows promising antinociceptive and leishmanicidal activities, indicating its potential use in pain management and treatment of leishmaniasis
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Hardwickiic acid involves its interaction with specific molecular targets and pathways:
Antinociceptive Activity: This compound blocks Tetrodotoxin-sensitive voltage-dependent sodium channels, which are involved in pain signaling.
Antimicrobial Activity: It disrupts the cell membrane integrity of microbial cells, leading to cell death.
Leishmanicidal Activity: This compound induces apoptosis in Leishmania parasites by stimulating Caspase-3 and Caspase-8, leading to loss of membrane integrity and parasite death.
Comparison with Similar Compounds
Hardwickiic acid is compared with other similar diterpenoid compounds, such as:
Kolavelool: Another diterpenoid with neurotrophic activity.
Kolavenol: Exhibits similar antimicrobial properties.
Ptychonolide: Known for its neurotrophic and antimicrobial activities.
This compound stands out due to its unique combination of antinociceptive, antimicrobial, and leishmanicidal activities, making it a versatile compound with diverse applications .
Properties
Molecular Formula |
C20H28O3 |
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Molecular Weight |
316.4 g/mol |
IUPAC Name |
(4aR,5S,6R,8aR)-5-[2-(furan-3-yl)ethyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H28O3/c1-14-7-10-20(3)16(18(21)22)5-4-6-17(20)19(14,2)11-8-15-9-12-23-13-15/h5,9,12-14,17H,4,6-8,10-11H2,1-3H3,(H,21,22)/t14-,17-,19+,20+/m1/s1 |
InChI Key |
HHWOKJDCJVESIF-JBCDFXQESA-N |
SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3=COC=C3)CCC=C2C(=O)O)C |
Synonyms |
hardwickic acid hardwickic acid, (-)-isomer hardwickiic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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